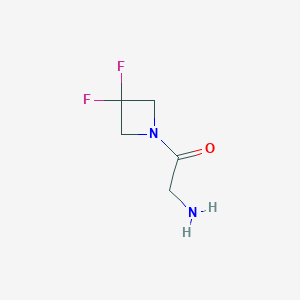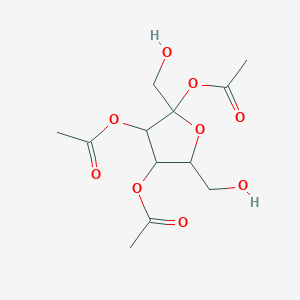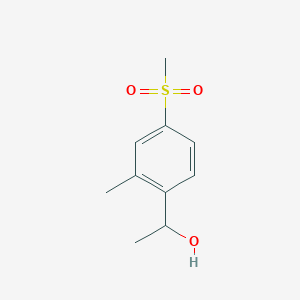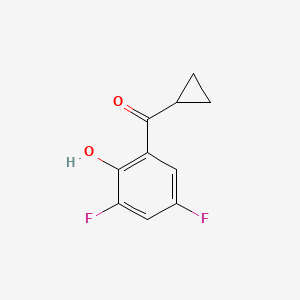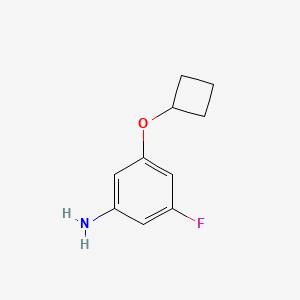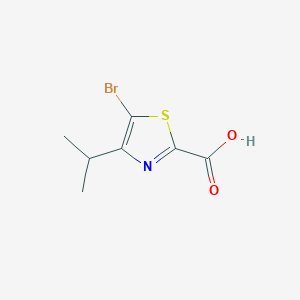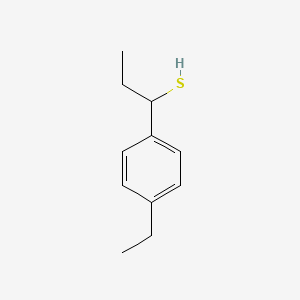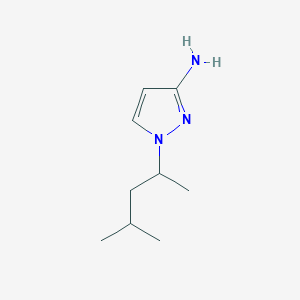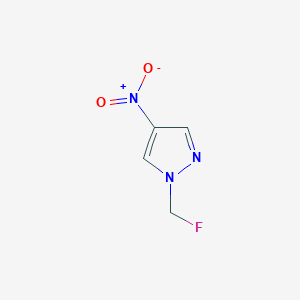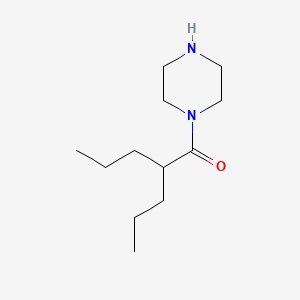
Piperazine, 1-(2-propylvaleryl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Piperazine, 1-(2-propylvaleryl)- is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions Piperazine and its derivatives are known for their wide range of biological and pharmaceutical activities
准备方法
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of piperazine derivatives often involves catalytic processes such as intermolecular and intramolecular cyclization. These methods are preferred for their high selectivity and efficiency . The production of piperazine itself is typically a by-product of producing ethylenediamine from dichloroethane and ammonia or monoethanolamine and ammonia .
化学反应分析
Types of Reactions
Piperazine derivatives undergo various types of chemical reactions, including:
Oxidation: Piperazine can be oxidized to form N-oxides.
Reduction: Reduction reactions can convert piperazine derivatives into their corresponding amines.
Substitution: Piperazine can undergo nucleophilic substitution reactions, where one of the nitrogen atoms is replaced by another group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of piperazine can yield N-oxides, while reduction can produce primary or secondary amines.
科学研究应用
Piperazine derivatives have a wide range of applications in scientific research:
Chemistry: Used as building blocks in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme inhibition and receptor binding.
作用机制
The mechanism of action of piperazine derivatives often involves binding to specific molecular targets. For example, piperazine itself is a GABA receptor agonist, binding directly and selectively to muscle membrane GABA receptors. This binding causes hyperpolarization of nerve endings, resulting in flaccid paralysis of the worm, which is then expelled from the body .
相似化合物的比较
Similar Compounds
Similar compounds to Piperazine, 1-(2-propylvaleryl)- include other piperazine derivatives such as:
- Trimetazidine
- Ranolazine
- Befuraline
- Aripiprazole
- Quetiapine
- Indinavir
- Sitagliptin
- Vestipitant
Uniqueness
What sets Piperazine, 1-(2-propylvaleryl)- apart from other piperazine derivatives is its specific chemical structure, which may confer unique biological activities and applications. The presence of the 2-propylvaleryl group can influence the compound’s pharmacokinetic and pharmacodynamic properties, making it a subject of interest for further research.
属性
CAS 编号 |
3116-35-6 |
|---|---|
分子式 |
C12H24N2O |
分子量 |
212.33 g/mol |
IUPAC 名称 |
1-piperazin-1-yl-2-propylpentan-1-one |
InChI |
InChI=1S/C12H24N2O/c1-3-5-11(6-4-2)12(15)14-9-7-13-8-10-14/h11,13H,3-10H2,1-2H3 |
InChI 键 |
CQBMAYFECNZWON-UHFFFAOYSA-N |
规范 SMILES |
CCCC(CCC)C(=O)N1CCNCC1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(1R,6S)-2-Oxa-5-azabicyclo[4.2.0]octane](/img/structure/B13325740.png)


